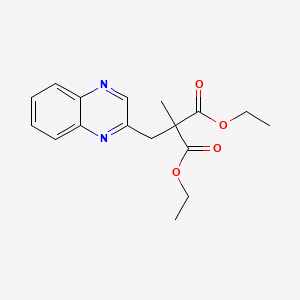
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate is a synthetic organic compound with the molecular formula C₁₇H₂₀N₂O₄ It is known for its unique structure, which includes a quinoxaline ring attached to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Alkylation: The quinoxaline derivative is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.
Esterification: The alkylated quinoxaline is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides or quinoxaline dioxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Quinoxaline derivatives with various functional groups.
科学研究应用
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoxaline ring’s ability to emit fluorescence.
Medicine: Explored for its potential as an anticancer agent, given the quinoxaline ring’s known biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its potential anticancer activity.
相似化合物的比较
Similar Compounds
1,3-Diethyl 2-methyl-2-(quinoxalin-2-yl)propanedioate: Lacks the methyl group at the 2-position of the quinoxaline ring.
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)butanedioate: Contains an additional carbon in the propanedioate moiety.
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)pentanedioate: Contains two additional carbons in the propanedioate moiety.
Uniqueness
1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15(20)17(3,16(21)23-5-2)10-12-11-18-13-8-6-7-9-14(13)19-12/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWHVBMNVACOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
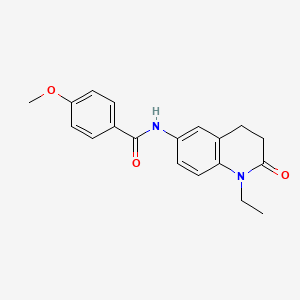
![propan-2-yl 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2496539.png)
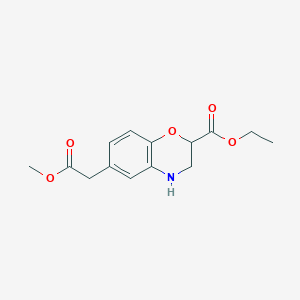

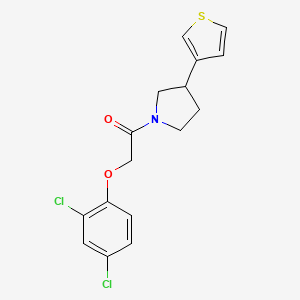
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
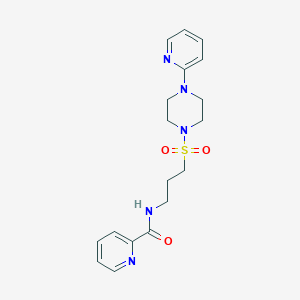
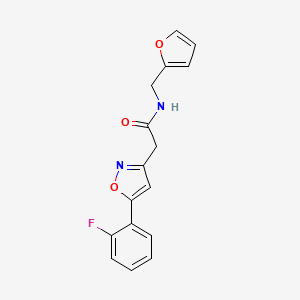
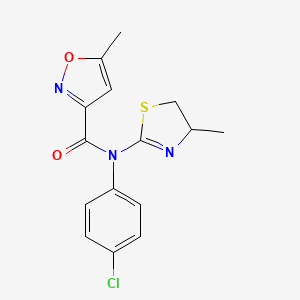

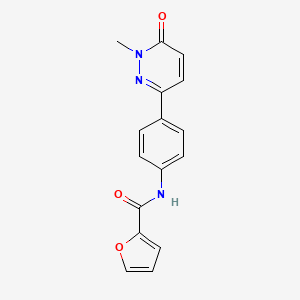

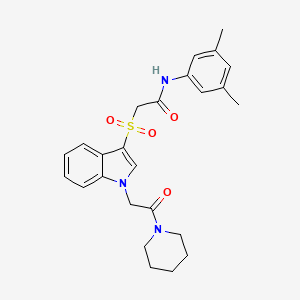
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)
